Tolnaftate-d7 Tolnaftate-d7 Tolnaftate-d7 is intended for use as an internal standard for the quantification of tolnaftate by GC- or LC-MS. Tolnaftate is a thiocarbamate antifungal agent. It is active against clinical isolates of the dermatophytes T. rubrum, T. mentagraphytes, T. verrucosum, E. floccosum, and M. canis (MIC50s = 50, 100, 6, 50, and 50 ng/ml, respectively), as well as 18 additional yeast and filamentous fungi species (MIC = 0.003-0.8 µg/ml). Tolnaftate also reduces aflatoxin production in A. parasiticus in a concentration-dependent manner. It inhibits squalene epoxidase with an IC50 value of 12.5 µg/ml in a cell-free assay.

Brand Name: Vulcanchem
CAS No.:
VCID: VC0117602
InChI: InChI=1S/C19H17NOS/c1-14-6-5-9-17(12-14)20(2)19(22)21-18-11-10-15-7-3-4-8-16(15)13-18/h3-13H,1-2H3/i3D,4D,7D,8D,10D,11D,13D
SMILES: CC1=CC(=CC=C1)N(C)C(=S)OC2=CC3=CC=CC=C3C=C2
Molecular Formula: C19H17NOS
Molecular Weight: 314.5 g/mol

Tolnaftate-d7

CAS No.:

Cat. No.: VC0117602

Molecular Formula: C19H17NOS

Molecular Weight: 314.5 g/mol

* For research use only. Not for human or veterinary use.

Tolnaftate-d7 -

Specification

Description Tolnaftate-d7 is intended for use as an internal standard for the quantification of tolnaftate by GC- or LC-MS. Tolnaftate is a thiocarbamate antifungal agent. It is active against clinical isolates of the dermatophytes T. rubrum, T. mentagraphytes, T. verrucosum, E. floccosum, and M. canis (MIC50s = 50, 100, 6, 50, and 50 ng/ml, respectively), as well as 18 additional yeast and filamentous fungi species (MIC = 0.003-0.8 µg/ml). Tolnaftate also reduces aflatoxin production in A. parasiticus in a concentration-dependent manner. It inhibits squalene epoxidase with an IC50 value of 12.5 µg/ml in a cell-free assay.

Molecular Formula C19H17NOS
Molecular Weight 314.5 g/mol
IUPAC Name O-(1,3,4,5,6,7,8-heptadeuterionaphthalen-2-yl) N-methyl-N-(3-methylphenyl)carbamothioate
Standard InChI InChI=1S/C19H17NOS/c1-14-6-5-9-17(12-14)20(2)19(22)21-18-11-10-15-7-3-4-8-16(15)13-18/h3-13H,1-2H3/i3D,4D,7D,8D,10D,11D,13D
Standard InChI Key FUSNMLFNXJSCDI-BTSZWIDXSA-N
Isomeric SMILES [2H]C1=C(C(=C2C(=C(C(=C(C2=C1[2H])[2H])[2H])OC(=S)N(C)C3=CC=CC(=C3)C)[2H])[2H])[2H]
SMILES CC1=CC(=CC=C1)N(C)C(=S)OC2=CC3=CC=CC=C3C=C2
Canonical SMILES CC1=CC(=CC=C1)N(C)C(=S)OC2=CC3=CC=CC=C3C=C2

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